

An In-depth Technical Guide to Boc-L-methioninol: Discovery and History

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Compound of Interest

Compound Name: *Boc-L-methioninol*

Cat. No.: *B1278759*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-methioninol (**Boc-L-methioninol**), a pivotal building block in modern organic synthesis and pharmaceutical development. The document details its discovery and historical context within the broader development of amino acid protecting groups. A thorough examination of its physicochemical properties is presented in a structured tabular format. Detailed experimental protocols for the synthesis of its precursor, Boc-L-methionine, and its subsequent reduction to **Boc-L-methioninol** are provided. Furthermore, this guide explores the applications of **Boc-L-methioninol**, particularly in peptide synthesis and drug discovery, and includes a schematic representation of a typical experimental workflow involving this versatile compound.

Introduction

Boc-L-methioninol is a chiral amino alcohol derivative of the essential amino acid L-methionine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the reduction of the carboxylic acid to a primary alcohol functionality make it a valuable and versatile intermediate in a multitude of synthetic applications. Its unique structural features, including its stereochemistry and the presence of a sulfur-containing side chain, render it particularly useful in the synthesis of complex peptides, peptidomimetics, and other bioactive molecules.^[1] This guide aims to provide a detailed resource for researchers and

professionals in the field of drug development and organic synthesis, covering the fundamental aspects of **Boc-L-methioninol** from its historical origins to its practical applications.

Discovery and History

The development of **Boc-L-methioninol** is intrinsically linked to the advent of modern peptide synthesis and the pioneering work on amino acid protecting groups. The tert-butoxycarbonyl (Boc) protecting group was introduced in the mid-20th century as a robust yet readily cleavable protecting group for amines.^[2] Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield in the early 1960s, revolutionized the way peptides were synthesized.^[3]

While the exact first synthesis of **Boc-L-methioninol** is not prominently documented as a singular discovery, its preparation is a logical extension of the established methodologies for the N-protection and subsequent reduction of amino acids. The synthesis of N-protected amino alcohols from their corresponding amino acids became a common practice to generate chiral building blocks for various synthetic purposes.^[4] The synthesis of Boc-L-methionine, the direct precursor, involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.^{[3][5]} The subsequent reduction of the carboxylic acid to the alcohol is a standard transformation in organic chemistry.

The significance of **Boc-L-methioninol** and other Boc-protected amino alcohols grew with the increasing demand for stereochemically pure and complex organic molecules in drug discovery and materials science. These compounds serve as crucial chiral synthons, enabling the construction of molecules with specific three-dimensional arrangements, which is often critical for their biological activity.^[6]

Physicochemical Properties

A summary of the key physicochemical properties of **Boc-L-methioninol** and its precursor, Boc-L-methionine, is provided below for easy reference and comparison.

Property	Boc-L-methioninol	Boc-L-methionine
CAS Number	51372-93-1	2488-15-5
Molecular Formula	C10H21NO3S	C10H19NO4S
Molecular Weight	235.35 g/mol	249.33 g/mol
Appearance	White to off-white solid	White to off-white crystalline solid
Melting Point	Not available	47-50 °C
Optical Rotation	$[\alpha]D^{20} = -11 \pm 2^\circ$ (c=1.1 in Chloroform)	$[\alpha]D^{20} = -21.5$ to -22.5° (c=2 in DMF)
Solubility	Soluble in organic solvents such as chloroform and methanol.	Soluble in organic solvents.

Experimental Protocols

Synthesis of Boc-L-methionine

This protocol describes the synthesis of Boc-L-methionine from L-methionine using di-tert-butyl dicarbonate.

Materials:

- L-methionine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)
- Acetonitrile
- Water
- Dichloromethane

- 1 N Hydrochloric acid (HCl)
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.
- To this solution, add 2 g of NaOH (0.05 mol).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add 10.9 g of di-tert-butyl dicarbonate (0.05 mol) to the cooled mixture.
- Allow the reaction mixture to gradually warm to room temperature (24-25 °C) and continue stirring for 12 hours.
- After the reaction is complete, remove the acetonitrile by rotary evaporation.
- Adjust the pH of the remaining aqueous solution to 12 by adding potassium carbonate.
- Extract the aqueous phase twice with 50 mL of dichloromethane and discard the organic layers.
- Adjust the pH of the aqueous phase to 6 by the dropwise addition of 1 N HCl.
- Extract the aqueous phase again twice with 50 mL of dichloromethane.
- Combine the organic phases, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield Boc-L-methionine as a viscous product (yield: ~95%).[\[5\]](#)

Synthesis of Boc-L-methioninol from Boc-L-methionine

This protocol outlines the reduction of Boc-L-methionine to **Boc-L-methioninol** using a mixed anhydride method followed by reduction with sodium borohydride.[7]

Materials:

- Boc-L-methionine
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-Dimethylaminopyridine (DMAP)
- Tetrahydrofuran (THF), anhydrous
- Sodium borohydride (NaBH₄)
- Water
- Ethyl acetate
- 10% Hydrochloric acid (HCl) or 10% Citric acid
- 10% Aqueous sodium carbonate
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a reaction vessel, dissolve Boc-L-methionine in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Add Boc₂O and a catalytic amount of DMAP to the solution.
- Stir the reaction mixture at 0 °C for approximately 15 minutes to allow for the formation of the carbonic-carbonic mixed anhydride.
- In a separate container, prepare a solution of NaBH₄ in water.

- Add the NaBH4 solution to the reaction mixture at 0 °C and stir for about 5 minutes.
- Remove the solvent under reduced pressure.
- Take up the residue in ethyl acetate (15 mL).
- Wash the organic layer successively with 10% citric acid (2 x 10 mL), 10% aqueous sodium carbonate (3 x 10 mL), and brine (3 x 10 mL).
- Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure to obtain **Boc-L-methioninol**.^[7]

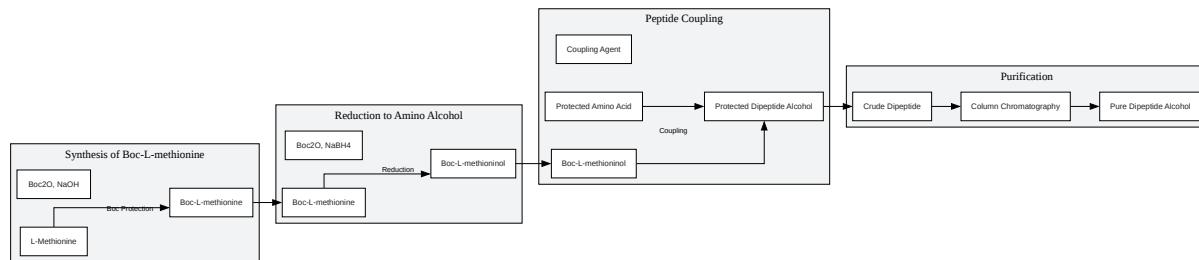
Applications in Research and Development

Boc-L-methioninol is a valuable building block in several areas of chemical and pharmaceutical research.

- Peptide Synthesis: It serves as a precursor for the synthesis of modified peptides where the C-terminal carboxylic acid is replaced by an alcohol. This modification can impact the peptide's conformation, stability, and biological activity.^[1]
- Drug Discovery: The chiral nature of **Boc-L-methioninol** makes it an important starting material for the asymmetric synthesis of complex drug candidates.^[6] The methioninol moiety can be incorporated into various molecular scaffolds to explore structure-activity relationships.
- Bioconjugation: The hydroxyl group of **Boc-L-methioninol** provides a handle for conjugation to other molecules, such as fluorescent dyes, affinity labels, or drug delivery systems.^[1]
- Enzyme Inhibition Studies: As an analog of methionine, derivatives of **Boc-L-methioninol** can be used to probe the active sites of enzymes that recognize or process methionine.^[6]

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a dipeptide using **Boc-L-methioninol** as a building block.

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